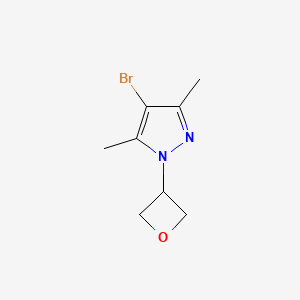
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole is a chemical compound with a molecular weight of 203.04 . It is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole is one of several isomeric derivatives that contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and an oxetane ring, which is a four-membered heterocycle with one oxygen atom .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole, can undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Pyrazole derivatives are pivotal in the development of green chemistry, providing efficient routes to synthesize complex molecules. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives utilizes environmentally friendly catalysts and solvents, underpinning the role of pyrazole-based compounds in sustainable chemistry practices (Jin et al., 2004). Similarly, the versatility of pyrazole derivatives is showcased in the synthesis of N-phenylpyrazole compounds with potent antimicrobial activity, indicating the structural adaptability of pyrazole rings for various functional group incorporations (Farag et al., 2008).
Antimicrobial and Anticancer Properties
Pyrazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The synthesis of new compounds based on pyrazole frameworks has led to the discovery of molecules with interesting antimicrobial properties, especially against pathogenic yeast and moulds, suggesting potential therapeutic applications (Farag et al., 2008). Furthermore, specific pyrazole derivatives have been identified to possess anticancer activity, offering a foundation for the development of new antiproliferative agents targeting various cancer types (Ananda et al., 2017).
Material Science Applications
In the realm of material science, pyrazole derivatives contribute to the development of novel polymers and materials for photovoltaic devices. The synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers highlights the role of pyrazole-containing compounds in enhancing the photovoltaic performance of organic solar cells, demonstrating the compound's utility in renewable energy technologies (Zhou et al., 2010).
Propiedades
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCIXPTJGGSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

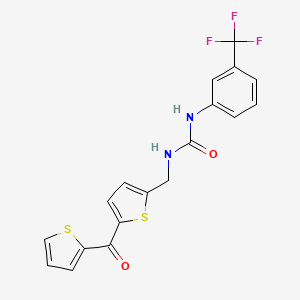
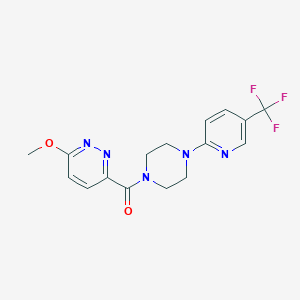
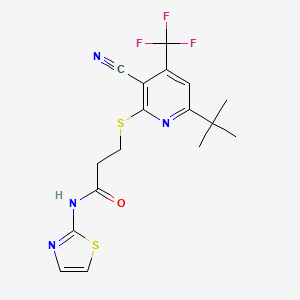
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)
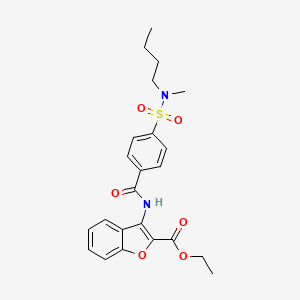
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)

![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
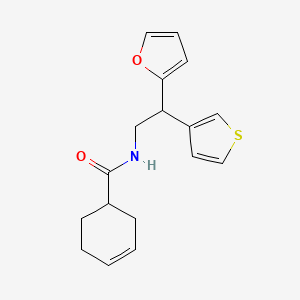
![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)
![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)
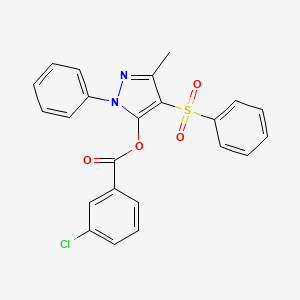
![3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine](/img/structure/B2837183.png)